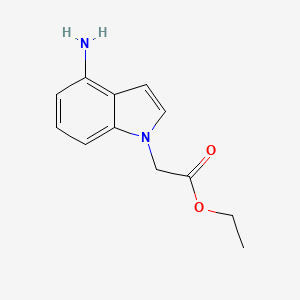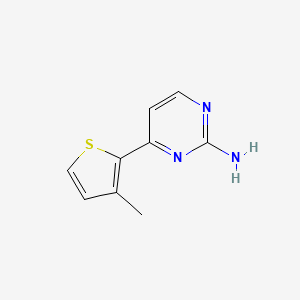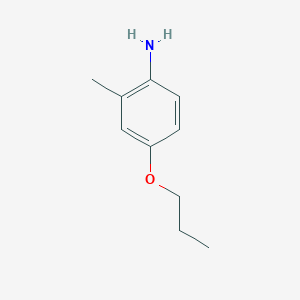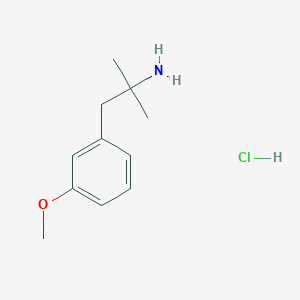
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
描述
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a methylpropan-2-amine backbone. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
作用机制
Target of Action
The primary target of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids. Tramadol also weakly inhibits the reuptake of norepinephrine and serotonin , neurotransmitters involved in pain perception.
Mode of Action
It is believed to involvebinding to μ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin . The opioid activity of Tramadol is due to both low affinity binding of the parent compound and higher affinity binding of the O-desmethyl metabolite M1 to μ-opioid receptors .
Biochemical Pathways
Tramadol affects the opioidergic pathway by binding to μ-opioid receptors. It also impacts the noradrenergic and serotonergic pathways by inhibiting the reuptake of norepinephrine and serotonin . These actions can lead to an increase in the pain threshold and a decrease in the perception of pain.
Pharmacokinetics
Tramadol exhibits linear pharmacokinetics following multiple doses of 50 and 100 mg to steady-state . It is administered as a racemate, and both the [-] and [+] forms of both Tramadol and M1 are detected in the circulation . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite .
Result of Action
The administration of Tramadol may produce a constellation of symptoms similar to that of other opioids, including dizziness, somnolence, nausea, constipation, sweating, and pruritus . Its analgesic effect begins approximately within one hour after administration and reaches a peak in approximately two to three hours .
准备方法
The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of 1-(3-methoxyphenyl)-1-propanone with dimethylamine hydrochloride and paraformaldehyde in 2-propanol . This reaction is typically carried out at ambient temperature, resulting in the formation of the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
化学反应分析
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
科学研究应用
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of pain and other conditions
Industry: It is used in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties
相似化合物的比较
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
Methoxetamine: This compound is a ketamine analogue with similar pharmacological profiles, particularly in terms of NMDA receptor antagonism.
Phencyclidine Analogues: These compounds also interact with NMDA receptors and have similar psychotomimetic effects. The uniqueness of this compound lies in its specific combination of chemical structure and pharmacological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEEHDZYRSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


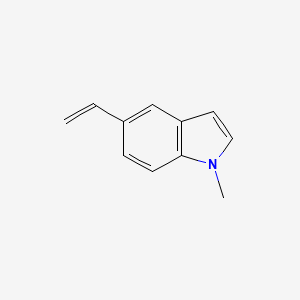
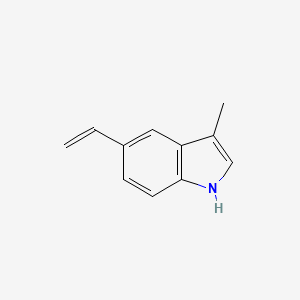
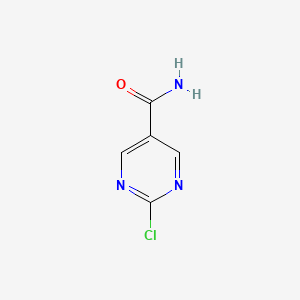
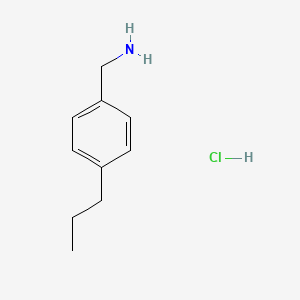
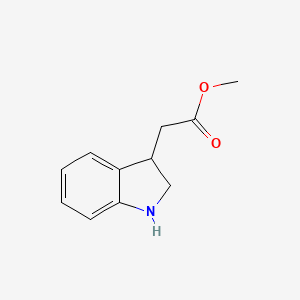


![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)
![Butyl[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B3158259.png)

